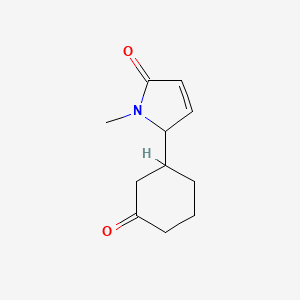
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a unique structure that combines a pyrrolidone ring with a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolidone derivative with a cyclohexanone derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidone, followed by nucleophilic addition to the cyclohexanone. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain proteins, such as anti-apoptotic Bcl-2 proteins, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-oxocyclohexyl phosphonate: This compound shares a similar cyclohexanone moiety but differs in its functional groups.
Cyclohexanone derivatives: Various derivatives of cyclohexanone can be compared based on their reactivity and applications.
Uniqueness
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolidone ring and a cyclohexanone moiety. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
87884-62-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-methyl-2-(3-oxocyclohexyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H15NO2/c1-12-10(5-6-11(12)14)8-3-2-4-9(13)7-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
OUDVPWZJWSLPOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C=CC1=O)C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















